molecular formula C20H19N3O3 B2719706 N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxypropanamide CAS No. 1428379-61-6

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxypropanamide

Cat. No. B2719706
M. Wt: 349.39
InChI Key: AQQPVZHIWOCYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxypropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridazinone family of compounds and has been synthesized using various methods.

Scientific Research Applications

Chemoselective Synthesis

Research involving similar compounds, such as the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, indicates potential applications in the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. These findings suggest that N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxypropanamide could be used in chemoselective synthesis processes, aiming at the development of novel pharmaceuticals or materials with specific chiral properties (Hajji et al., 2002).

Antimicrobial Activity

The evaluation of imines and thiazolidinones derived from 3-phenylpropane hydrazide for antimicrobial activities indicates another potential application area. Similar structural analogs have shown potent antibacterial and antifungal properties, suggesting that N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxypropanamide could be explored for its antimicrobial efficacy (Fuloria et al., 2009).

Anticancer Agents

Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, with some compounds showing promising results in ovarian and oral cancers. This suggests that derivatives of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxypropanamide might be explored as potential scaffolds for designing new anticancer agents (Kumar et al., 2009).

Kinase Inhibitor Development

The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily highlights the importance of substituted carboxamides in drug discovery, particularly for cancer therapy. The structural features of these inhibitors may guide the design of new drugs based on the compound of interest, aiming at targeting various kinases involved in cancer progression (Schroeder et al., 2009).

Food Preservation

Novel multifunctional hydroxypyridinone derivatives have been investigated for their potential as shrimp preservatives due to their strong tyrosinase inhibitory and antimicrobial activities. This suggests that related compounds, including N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxypropanamide, could be explored for applications in food preservation, particularly in inhibiting microbial growth and enzymatic browning (Dai et al., 2016).

properties

IUPAC Name

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14(26-15-8-4-3-5-9-15)20(25)21-17-11-7-6-10-16(17)18-12-13-19(24)23(2)22-18/h3-14H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQPVZHIWOCYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=NN(C(=O)C=C2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-phenoxypropanamide

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